molecular formula C7H16ClNO2S B554710 tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate CAS No. 6297-93-4

tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Cat. No.: B554710
CAS No.: 6297-93-4
M. Wt: 261.27 g/mol
InChI Key: KPWCQEUBJAIORR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate can be synthesized through the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . The reaction typically involves refluxing in a solvent such as isopropanol (IPA) and water, with a catalyst like SiO2-tpy-Nb, to obtain the final product with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate is unique due to its specific isoindoline-1,3-dione structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .

Properties

IUPAC Name

tert-butyl 2-(1,3-dioxoisoindol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-14(2,3)19-11(16)8-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFNOENFXFPJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978839
Record name tert-Butyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6297-93-4
Record name 6297-93-4
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Record name 6297-93-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PHTHALOYLGLYCINE TERT.-BUTYL ESTER
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